REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]1([CH:12]2[CH2:16][CH2:15][NH:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:17][C:18](=[CH2:20])[CH3:19].O>C(Cl)(Cl)(Cl)Cl>[C:18]([C:9]1[CH:10]=[CH:11][C:6]([CH:12]2[CH2:16][CH2:15][NH:14][CH2:13]2)=[CH:7][CH:8]=1)([CH3:20])([CH3:19])[CH3:17]
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CNCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at 0°-5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with twice 100 ml of dichloromethane
|
Type
|
CUSTOM
|
Details
|
gave 42 g of a crude product, which
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |